molecular formula C8H8N4O B13917067 N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide

N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide

Cat. No.: B13917067
M. Wt: 176.18 g/mol
InChI Key: OMAPJCSVOIOSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery. The 1H-pyrazolo[4,3-c]pyridine core is recognized as a privileged structure in developing novel therapeutic agents, particularly in oncology. This compound serves as a key synthetic intermediate or precursor for researchers exploring new classes of kinase inhibitors. The 1H-pyrazolo[4,3-c]pyridine scaffold has been identified as a viable lead series for the development of potent and selective extracellular signal-regulated kinase (ERK) inhibitors for the treatment of cancers . The ERK/MAPK pathway regulates critical cellular processes and is activated in over 30% of human cancers . Inhibiting ERK is a promising therapeutic strategy to overcome resistance to upstream BRAF and MEK inhibitors . As an acetamide derivative, this compound provides a versatile handle for further synthetic modification, allowing medicinal chemists to optimize drug-like properties such as potency, selectivity, and metabolic stability. Researchers utilize this and related pyrazolo-pyridine compounds in target-based screening, structure-activity relationship (SAR) studies, and in vitro biological evaluation. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

N-(1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide

InChI

InChI=1S/C8H8N4O/c1-5(13)11-8-2-7-6(3-9-8)4-10-12-7/h2-4H,1H3,(H,10,12)(H,9,11,13)

InChI Key

OMAPJCSVOIOSHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C2C=NNC2=C1

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route and Conditions

Step Reaction Reagents/Conditions Outcome/Notes
1 Diazotization of 2-amino-4-picoline Nitrosyl chloride or isoamyl nitrite, acidic medium (e.g., acetic acid), 0–25 °C Formation of nitroso-pyridine intermediate
2 Chlorination Phosphorus oxychloride, reflux Conversion to 6-chloropyridine derivative
3 Reduction Tin chloride, acidic aqueous medium, room temperature Formation of 6-aminopyridine derivative
4 Acetylation Acetic anhydride or acetyl chloride, base or neutral conditions Formation of 6-acetamidopyridine
5 Cyclization to pyrazolopyridine Isoamyl nitrite, acetic anhydride, reflux Formation of 1- and 2-acetylpyrazolo[4,3-c]pyridine isomers
6 Deacetylation Methanolic ammonia, room temperature Formation of pyrazolopyridine core
7 Final acetylation Acetic anhydride, base Formation of N-(1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide

Characterization and Purity Assessment

  • Melting points are determined using standard apparatus and are uncorrected.
  • Nuclear magnetic resonance spectroscopy (^1H-NMR, ^13C-NMR) with 2D techniques (COSY, NOESY, HMQC, HMBC) is employed for structural elucidation.
  • Mass spectrometry (e.g., LTQ Orbitrap) confirms molecular mass and fragmentation patterns.
  • Elemental analysis confirms purity, typically within ±0.4% of theoretical values for carbon, hydrogen, and nitrogen.
  • Thin-layer chromatography and flash chromatography are used for monitoring and purification.

Research Findings and Optimization Notes

  • The cyclization step is sensitive to reaction conditions; the presence of acetic anhydride promotes rearrangement and ring closure efficiently.
  • Yields for cyclization and subsequent steps range from moderate to high (up to 82% in related pyrazolopyridines).
  • Substituent effects on the pyridine ring influence the regioselectivity and yield of the cyclization.
  • The final acetamide compound is stable and amenable to further functionalization for biological studies.
  • Related pyrazolopyridine derivatives have shown kinase inhibitory activity, suggesting the importance of precise synthetic control to optimize biological properties.

Summary Table of Key Physical and Chemical Data

Parameter Value Source
Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
IUPAC Name This compound
Melting Point ~Not explicitly reported; related compounds ~150-200 °C
Purity >95% (elemental analysis)
Characterization Techniques ^1H-NMR, ^13C-NMR, MS, elemental analysis

Chemical Reactions Analysis

Types of Reactions

N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their activity. This interaction can result in the inhibition of cell proliferation, induction of apoptosis, or other cellular effects .

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[4,3-c]pyridine Core

A. Substituent Variations on the Pyrazolo Ring

N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide

  • Structure : Incorporates a 3-methyl group and a tetrahydropyran (THP) ring at the 1-position.
  • Properties : The THP group enhances steric bulk and may improve metabolic stability by shielding reactive sites. Molecular formula: $ \text{C}{13}\text{H}{16}\text{N}4\text{O}2 $, MW: 276.3 .
  • Applications : Used as a synthetic intermediate in kinase inhibitor development.

N-(3-Chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide

  • Structure : Chlorine substituent at the 3-position.
  • Properties : Increased molecular weight (294.74 g/mol) and polarity compared to the methyl analogue. The electron-withdrawing Cl may enhance electrophilic reactivity .

N-(3-(Difluoromethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide

  • Structure : Difluoromethyl group at the 3-position.
  • Properties : Fluorine atoms improve lipophilicity and metabolic resistance. CAS: 3017203-81-2 .

B. Modifications to the Acetamide Group

  • N-(4-Phenylacetamido)pyrazolo[3,4-b]pyridines : Features a phenylacetamide side chain, enhancing π-π stacking interactions. Exhibits IR absorption at 1682 cm$^{-1}$ (C=O) and $ ^1\text{H} $-NMR signals for aromatic protons (δ 7.10–7.58 ppm) .
Analogues with Alternative Heterocyclic Cores

A. Imidazo[4,5-b]pyridine Derivatives

Acetamide, N-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)- Structure: Replaces pyrazolo with imidazo ring. Properties: CAS: 882400-87-5; molecular formula $ \text{C}9\text{H}{10}\text{N}_4\text{O} $.

B. Imidazo[4,5-c]pyridine Derivatives

N-(4-Bromo-3H-imidazo[4,5-c]pyridin-6-yl)acetamide Structure: Bromine at the 4-position. CAS: 57872-97-6 .

Physicochemical and Spectroscopic Comparisons
Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Key Spectral Data (IR, NMR)
N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide Pyrazolo[4,3-c]pyridine H at 3-position C$8$H$8$N$_4$O 176.18 Not reported in evidence
N-(3-Methyl-THP-pyrazolo[4,3-c]pyridin-6-yl)acetamide Pyrazolo[4,3-c]pyridine 3-Me, 1-THP C${13}$H${16}$N$4$O$2$ 276.3 Not reported
N-(4-Chlorophenyl-pyrazolo[3,4-b]pyridin-7-yl)acetamide Pyrazolo[3,4-b]pyridine 4-Cl, phenylacetamide C${28}$H${23}$ClN$4$O$3$ 498.97 IR: 1682 cm$^{-1}$ (C=O); $ ^1\text{H} $-NMR: δ 4.26 (CH$_2$)

Biological Activity

N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its potential as an anticancer agent.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyrazolo[4,3-c]pyridine derivatives with acetic anhydride or acetyl chloride. The structural framework of this compound allows for various substitutions that can enhance its biological activity. The presence of the pyrazolo ring is crucial, as it contributes to the compound's ability to interact with biological targets such as kinases and other enzymes involved in cancer progression.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds within this class have shown IC50 values ranging from 0.87 to 4.3 μM against several human cancer cell lines, indicating strong antiproliferative properties .
  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of specific kinases involved in tumor growth and progression. For example, compounds have been reported to inhibit VEGFR2 kinase activity and induce cell cycle arrest in cancer cells .
  • Structure-Activity Relationships (SAR) : The SAR studies indicate that modifications at specific positions on the pyrazolo ring significantly influence the compound's potency. For example, the introduction of aryl groups at position 3 enhances cytotoxicity against pancreatic and ovarian cancer cell lines .

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

  • Cytotoxicity Evaluation : A study evaluated various pyrazolo[4,3-c]pyridine derivatives against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The most active compounds exhibited IC50 values in the low micromolar range and showed selective toxicity towards cancer cells without affecting normal cells .
    CompoundCell LineIC50 (μM)
    16MDA-MB-2312.5
    17HepG23.1
    23PC-34.0
  • In Vivo Studies : In vivo evaluations in mouse models have shown that certain derivatives can inhibit tumor growth effectively without systemic toxicity. These findings suggest a promising therapeutic window for further development .
  • Mechanistic Insights : Further investigations revealed that treatment with this compound resulted in significant cell cycle alterations, specifically causing accumulation in the G0/G1 phase while reducing cells in the G2/M phase . This suggests a potential mechanism involving cell cycle regulation which may contribute to its anticancer efficacy.

Q & A

Advanced Question

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., melting point ~419–420 K) .
  • NMR Stability Studies : Monitor proton shifts in DMSO/PBS mixtures to detect hydrolytic degradation.
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze via LC-MS for degradation products .

How can molecular docking predict the compound’s mechanism of action?

Advanced Question
Docking into COX-2 (PDB: 3LN1) reveals hydrogen bonding between the acetamide carbonyl and Arg120/His90 residues. The pyrazole ring occupies the hydrophobic pocket near Val523, mimicking celecoxib’s binding mode. Free energy calculations (MM-GBSA) estimate ΔG values to prioritize analogs .

What strategies mitigate low yields in multi-step syntheses of this compound?

Advanced Question

  • Intermediate trapping : Use Boc-protected amines to prevent side reactions during cyclization .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to improve coupling efficiency.
  • Flow chemistry : Optimize residence time and temperature in continuous reactors to enhance reproducibility .

How do substituents on the pyrazole ring influence selectivity for kinase targets?

Advanced Question
Bulky substituents (e.g., tert-butyl) at the pyrazole C3 position reduce off-target kinase inhibition by sterically blocking ATP-binding pockets. Conversely, electron-deficient groups (e.g., -CN) enhance π-stacking with conserved tyrosine residues in kinases like JAK2 . Selectivity screens (e.g., KinomeScan) validate these hypotheses.

What computational methods support structure-activity relationship (SAR) studies?

Advanced Question

  • 3D-QSAR (CoMFA/CoMSIA) : Maps electrostatic/hydrophobic fields to activity cliffs.
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions over 100 ns to identify stable binding poses.
  • ADMET Prediction : SwissADME or pkCSM forecasts bioavailability and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.